molecular formula C3H3N3O2S B112414 4-Amino-1,2,5-thiadiazole-3-carboxylic acid CAS No. 2829-58-5

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Cat. No. B112414
CAS RN: 2829-58-5
M. Wt: 145.14 g/mol
InChI Key: OJMKAQZLZNNVTG-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound with the linear formula C3H3N3O2S . It has a molecular weight of 145.14 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 4-Amino-1,2,5-thiadiazole-3-carboxylic acid, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The successful formation of the target compounds is confirmed through nuclear magnetic resonance (NMR) analyses .


Molecular Structure Analysis

The InChI code for 4-Amino-1,2,5-thiadiazole-3-carboxylic acid is 1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) . The compound’s structure can be further investigated using UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Scientific Research Applications

Biological Activity of 1,3,4-Thiadiazoles

1,3,4-Thiadiazole and its derivatives are recognized for their extensive pharmacological activities, primarily due to the presence of the toxophoric N2C2S moiety. These compounds exhibit a range of biological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing the pharmacological potential of these compounds (Mishra et al., 2015). Furthermore, these scaffolds are crucial for the development of new drug-like molecules, underscoring their significance in medicinal chemistry (Lelyukh, 2019).

Applications in Organic Synthesis and Biological Studies

Thiadiazoles in Organic Synthesis and Biological Applications

Thiadiazoles serve a variety of applications in organic synthesis, pharmaceuticals, and biological fields. They are useful as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications of thiadiazole chemistry has attracted global research attention, leading to the development of newer thiadiazole compounds with improved efficacy and safety (Asif, 2016).

Benzofused Thiazole Derivatives for Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has demonstrated their potential as alternative antioxidant and anti-inflammatory agents. These derivatives have shown distinct anti-inflammatory activity and potential antioxidant activity against reactive species such as H2O2, DPPH, SO, and NO. This indicates that benzofused thiazole derivatives could serve as promising templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Advanced Studies on Peptides and Proteins

TOAC in Studies of Peptides

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been utilized in studies of peptides and peptide synthesis. TOAC, being rigid and attachable to the peptide backbone via a peptide bond, aids in analyzing backbone dynamics and peptide secondary structure. Its incorporation in peptides is beneficial for studying interactions of peptides with membranes, proteins, and nucleic acids, thereby providing valuable insights into peptide-related biological processes (Schreier et al., 2012).

properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKAQZLZNNVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291030
Record name 4-amino-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

CAS RN

2829-58-5
Record name 2829-58-5
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Record name 4-amino-1,2,5-thiadiazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,5-thiadiazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YF Shealy, JD Clayton - The Journal of Organic Chemistry, 1963 - ACS Publications
Basic reagents cleave the pyrimidine ring of [1, 2, 5] thiadiazolo [3, 4-d] pyrimidin-7 (6/7)-one (VII) under mild conditions. The products of these reactions are derivatives of the recently …
Number of citations: 14 pubs.acs.org
YF Shealy, JD Clayton - The Journal of Organic Chemistry, 1964 - ACS Publications
(VII). When the thiadiazole obtained from the alkaline cleavage of III was heated in boiling water for 2 hr., 86% of the compound was recovered. This result sup-ports the ureido acid …
Number of citations: 8 pubs.acs.org
YF Shealy, CA O'Dell - The Journal of Organic Chemistry, 1965 - ACS Publications
The procedure employed in the formation of the thiadiazolecarboxamidines (Ila-d) was successfully ex-tended to v-triazolo [4, 5-d] pyrimidines devoid of sub-stituents (other than …
Number of citations: 6 pubs.acs.org
YF Shealy, CA O'Dell - The Journal of Organic Chemistry, 1964 - ACS Publications
The structural assignments (VII-X) for the products of these reactions are based on their composition, characteristic ultraviolet spectra, and analogy to V-VI. However, if amino-group …
Number of citations: 12 pubs.acs.org
WC Agosta - The Journal of Organic Chemistry, 1965 - ACS Publications
OCH, OCH, structure of this lactone is supported by infrared car-bonyl absorption at 5.57 µ. When ß-(p-benzy loxyphenyl) ethy lamine and III were heated together in benzene solution, …
Number of citations: 3 pubs.acs.org
G Ding, YC Song, JR Chen, C Xu, HM Ge… - Journal of Natural …, 2006 - ACS Publications
A new cytotoxic cytochalasan-based alkaloid named chaetoglobosin U (1), along with four known analogues, chaetoglobosins C (2), F (3), and E (5) and penochalasin A (4), has been …
Number of citations: 166 pubs.acs.org
R HIGGINS, CS FOOTE, H CHENG - 1968 - ACS Publications
Reactivities of olefinic and other acceptors are determined for oxygenation, both dye-photosensitized and with singlet oxygen (generated by reaction of metal hypochlorites with …
Number of citations: 146 pubs.acs.org
C Borch-Jensen, J Mollerup - 1997 - ACS Publications
The analysis of natural products like fats, seeds, oils, and tissues is compared for gas chromatography (normal and high temperature) and packed and capillary SFC. Examples are …
Number of citations: 1 pubs.acs.org

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